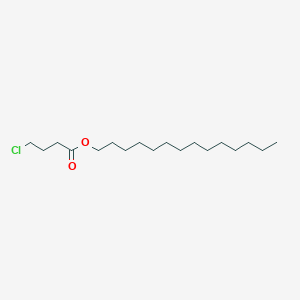
Tetradecyl 4-chlorobutanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tetradecyl 4-chlorobutanoate is an organic compound with the molecular formula C18H35ClO2 It is a chlorinated ester, characterized by a long tetradecyl chain attached to a 4-chlorobutanoate group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Tetradecyl 4-chlorobutanoate can be synthesized through esterification reactions. One common method involves the reaction of tetradecanol with 4-chlorobutyryl chloride in the presence of a base such as pyridine or triethylamine. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the acyl chloride.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
Tetradecyl 4-chlorobutanoate undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of acids or bases to yield tetradecanol and 4-chlorobutyric acid.
Substitution: The chlorine atom in the 4-chlorobutanoate group can be substituted by nucleophiles such as amines or thiols.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.
Substitution: Nucleophiles such as ammonia, primary amines, or thiols under mild conditions.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.
Major Products Formed
Hydrolysis: Tetradecanol and 4-chlorobutyric acid.
Substitution: Corresponding substituted products depending on the nucleophile used.
Reduction: Tetradecyl 4-hydroxybutanoate.
Applications De Recherche Scientifique
Tetradecyl 4-chlorobutanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential effects on cellular processes and interactions with biological membranes.
Medicine: Investigated for its potential use in drug delivery systems due to its amphiphilic nature.
Industry: Utilized in the formulation of specialty chemicals and surfactants.
Mécanisme D'action
The mechanism of action of tetradecyl 4-chlorobutanoate involves its interaction with cellular membranes and proteins. The long tetradecyl chain allows it to integrate into lipid bilayers, potentially altering membrane fluidity and permeability. The 4-chlorobutanoate group can interact with specific proteins, influencing their function and activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Tetradecyl sulfate: Another long-chain ester with surfactant properties.
4-chlorobutyric acid: A simpler compound lacking the long tetradecyl chain.
Tetradecyl alcohol: The alcohol counterpart of tetradecyl 4-chlorobutanoate.
Uniqueness
This compound is unique due to the combination of its long hydrophobic chain and reactive chlorobutanoate group. This dual functionality allows it to interact with both hydrophobic and hydrophilic environments, making it versatile for various applications.
Propriétés
Numéro CAS |
2327-83-5 |
|---|---|
Formule moléculaire |
C18H35ClO2 |
Poids moléculaire |
318.9 g/mol |
Nom IUPAC |
tetradecyl 4-chlorobutanoate |
InChI |
InChI=1S/C18H35ClO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-17-21-18(20)15-14-16-19/h2-17H2,1H3 |
Clé InChI |
WSGHRRURYBZEDT-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCOC(=O)CCCCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


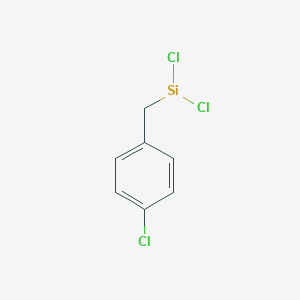
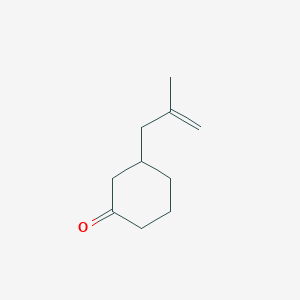
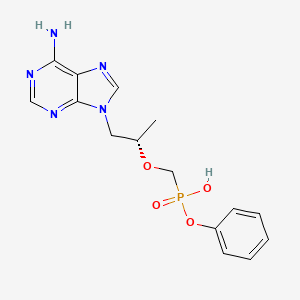
![Dibenzo[c,h]cinnoline](/img/structure/B14754567.png)


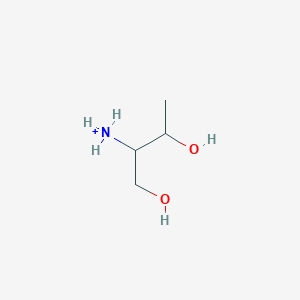


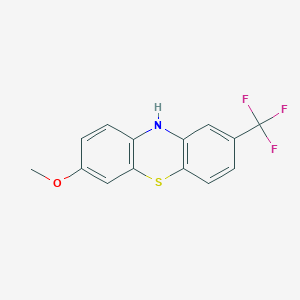
![2,5-Dihydroxy-3-(1-methyl-1H-indol-2-YL)-6-phenyl-[1,4]benzoquinone](/img/structure/B14754615.png)



